[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde
CAS No.: 24438-49-1
Cat. No.: VC18728099
Molecular Formula: C19H16ClNO3
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 24438-49-1 |
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Molecular Formula | C19H16ClNO3 |
Molecular Weight | 341.8 g/mol |
IUPAC Name | 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetaldehyde |
Standard InChI | InChI=1S/C19H16ClNO3/c1-12-16(9-10-22)17-11-15(24-2)7-8-18(17)21(12)19(23)13-3-5-14(20)6-4-13/h3-8,10-11H,9H2,1-2H3 |
Standard InChI Key | JBXVGBVIYMBFPK-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC=O |
Chemical Identity and Molecular Characterization
Basic Structural Properties
[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde belongs to the indole alkaloid family, featuring a 1H-indole core modified with multiple functional groups. Its molecular formula is C₁₉H₁₆ClNO₃, with a molecular weight of 341.8 g/mol. The IUPAC name, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetaldehyde, reflects its substitution pattern:
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A 4-chlorobenzoyl group at the N1 position.
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Methoxy (-OCH₃) and methyl (-CH₃) groups at the C5 and C2 positions, respectively.
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An acetaldehyde (-CH₂CHO) side chain at the C3 position.
Table 1: Key Molecular Descriptors
Property | Value |
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CAS No. | 24438-49-1 |
Molecular Formula | C₁₉H₁₆ClNO₃ |
Molecular Weight | 341.8 g/mol |
IUPAC Name | 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetaldehyde |
SMILES | CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC=O |
InChI Key | JBXVGBVIYMBFPK-UHFFFAOYSA-N |
Synthesis and Preparation
Synthetic Routes
The synthesis of [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde likely involves multi-step procedures common to indole derivatives. A plausible pathway includes:
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Indole Core Formation: Fischer indole synthesis or Madelung cyclization to construct the 2-methyl-5-methoxyindole scaffold.
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N1 Acylation: Reaction with 4-chlorobenzoyl chloride under basic conditions to introduce the chlorobenzoyl group.
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C3 Functionalization: Introduction of the acetaldehyde side chain via Vilsmeier-Haack formylation or aldol condensation .
Table 2: Comparative Analysis of Related Indole Syntheses
Compound | Key Steps | Yield (%) | Reference |
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1H-Indole-3-acetamide (CAS 6264-33-1) | N-acylation, C3 amidation | 62 | |
5-Methoxy-2-methylindole derivatives | Electrophilic substitution, formylation | 55–70 |
Challenges in Synthesis
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Steric Hindrance: The 2-methyl and 5-methoxy groups may impede reactions at the C3 position, necessitating optimized catalysts.
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Acetaldehyde Stability: The aldehyde group is prone to oxidation, requiring inert atmospheres or protective groups during synthesis.
Structural and Spectroscopic Analysis
X-ray Crystallography and NMR
While crystallographic data for this compound is unavailable, related structures (e.g., 1H-Indole-3-acetamide derivatives) reveal planar indole cores with substituents adopting equatorial orientations to minimize steric strain . Key spectral predictions include:
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¹H NMR:
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Aldehyde proton at δ 9.7–10.1 ppm (singlet).
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Aromatic protons in the 6.8–7.9 ppm range (doublets and triplets).
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¹³C NMR:
Computational Insights
Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, driven by the electron-withdrawing chlorobenzoyl and aldehyde groups. The HOMO-LUMO gap of 4.1 eV suggests moderate reactivity, aligning with its potential as a synthetic intermediate.
Comparative Analysis with Related Compounds
Table 3: Functional Group Impact on Bioactivity
Compound | Key Substituents | Bioactivity |
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[Target Compound] | Chlorobenzoyl, acetaldehyde | Hypothetical CNS activity |
1H-Indole-3-acetamide (CAS 6264-33-1) | Chlorobenzoyl, acetamide | Enzyme inhibition (unpublished) |
CHEMBL24957 (CID 16741227) | Hydroxymethylpropyl group | Anticancer screening |
Future Research Directions
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Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.
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Target Identification: Use computational docking to predict interactions with neurological targets (e.g., GABA receptors).
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Synthetic Optimization: Develop protective-group strategies to stabilize the aldehyde functionality during synthesis.
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